molecular formula C27H26N4O3S B2963555 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone CAS No. 1021074-93-0

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No. B2963555
CAS RN: 1021074-93-0
M. Wt: 486.59
InChI Key: IYLYBXNDEXFSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Functionalization

Research into similar compounds involves the development of novel synthesis techniques and chemical functionalization strategies. For example, studies have shown the synthesis of complex pyrazoline and pyridine derivatives through various methods, including microwave-assisted synthesis and reactions with different phenyl groups, highlighting the versatility and potential for creating a wide range of derivatives for further biological evaluation or material science applications (Ravula et al., 2016); (Sonker & Pathak, 2018).

Biological Activity and Pharmacological Potential

Compounds with structural similarities have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties. For instance, novel pyrazoline derivatives have demonstrated potent antibacterial and antiinflammatory activities, suggesting the potential for the compound to be explored for similar biological effects (Ravula et al., 2016). Additionally, the synthesis and biological evaluation of trisubstituted pyrazolines as antimicrobial agents highlight the therapeutic potential of such compounds (Sonker & Pathak, 2018).

Chemical Properties and Mechanistic Studies

The exploration of chemical properties and reaction mechanisms forms a crucial part of research into complex compounds. Studies have detailed the active site configurations of related compounds, providing insights into their chemical behavior and potential interactions with biological molecules, which could inform future research on the compound of interest (Xia et al., 1999).

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-18-25-23(27(32)30-13-11-19-7-5-6-10-21(19)16-30)15-24(20-8-3-2-4-9-20)28-26(25)31(29-18)22-12-14-35(33,34)17-22/h2-10,15,22H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLYBXNDEXFSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4)C6CCS(=O)(=O)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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